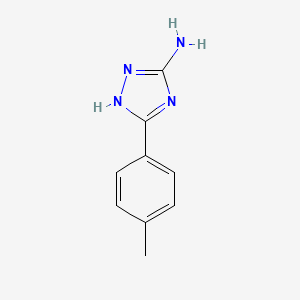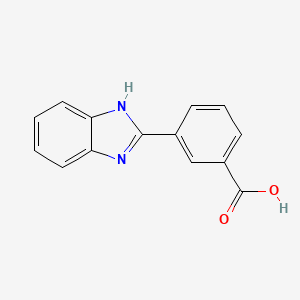![molecular formula C11H13N3OS B1269672 4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 309726-20-3](/img/structure/B1269672.png)
4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of triazole derivatives often involves multistep reactions that include cyclization, substitution, and condensation reactions. The process may employ starting materials like thiosemicarbazides or hydrazides that undergo cyclization in the presence of various reagents to form the triazole core. Subsequent functionalization at the 3, 4, or 5 positions of the triazole ring can introduce additional substituents like the methylphenoxy group, tailoring the compound's properties for specific applications.
Molecular Structure Analysis
Triazole derivatives, including 4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol, exhibit a planar molecular structure that facilitates the formation of stable intermolecular interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. These interactions significantly influence the compound's crystalline structure, solubility, and thermal stability. Advanced techniques like single-crystal X-ray diffraction and nuclear magnetic resonance (NMR) spectroscopy are crucial for elucidating the precise molecular structure and confirming the presence of functional groups and their orientations.
Chemical Reactions and Properties
Triazole derivatives are known for their reactivity towards nucleophilic substitution, addition reactions, and their ability to act as ligands in coordination chemistry. The presence of the triazole ring and the thiol group in 4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol provides reactive sites for further chemical modifications, enabling the synthesis of a wide range of derivatives with varied biological and chemical properties.
Physical Properties Analysis
The physical properties of 4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol, such as melting point, solubility, and crystal structure, are influenced by its molecular structure. These properties are critical for determining the compound's suitability for different applications, including its behavior in organic solvents, its thermal stability, and its crystalline form, which affects its processing and handling.
Chemical Properties Analysis
The chemical stability, reactivity, and interaction with various reagents are essential aspects of the chemical properties of triazole derivatives. Studies on the compound's behavior in different chemical environments can provide valuable insights into its potential applications, particularly in the development of new pharmaceuticals, agrochemicals, and materials with specific functionalities.
For detailed insights and further information on related compounds and their properties, the following references are invaluable:
- (Panini et al., 2014): This study offers insights into the intermolecular interactions and crystal structure of a related triazole derivative, highlighting the importance of various non-covalent interactions in stabilizing the molecular structure.
- (Chauhan et al., 2019): This paper discusses the synthesis, characterization, and application of a triazole derivative as a corrosion inhibitor, demonstrating the compound's practical applications and chemical properties.
- (Srivastava et al., 2016): This research focuses on the synthesis, spectral analysis, and theoretical studies of a triazole compound, offering a comprehensive view of its molecular structure and potential biological activities.
Wissenschaftliche Forschungsanwendungen
DNA Methylation Inhibitors
4-Methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol derivatives have been synthesized and studied for their potential as DNA methylation inhibitors. The compounds, characterized by benzylsulfanylethyl groups and pharmacophore thioether, carboxamide, carboxyl, and hydroxyethyl fragments, have shown anti-tumor activity and effects on the methylation level of tumor DNA (Hovsepyan et al., 2018).
Corrosion Inhibition
Derivatives of 4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol have been studied as corrosion inhibitors, particularly for mild steel in HCl environments. Experimental and computational methods have indicated the efficiency of these compounds as inhibitors, showcasing their potential in industrial applications (Yadav et al., 2013).
Physicochemical Properties
The physicochemical properties of derivatives of 4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol have been studied, emphasizing their potential in pharmaceutical applications. The derivatives exhibit promising factors such as high efficiency and low toxicity, making them attractive candidates for new medicinal compounds (Kravchenko et al., 2018).
Insecticidal Activity
A series of tetrazole-linked triazole derivatives, including 4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol derivatives, have been synthesized and tested for their insecticidal activity. Several compounds demonstrated significant activity against Plodia interpunctella, highlighting their potential in pest control (Maddila et al., 2015).
Anti-proliferative and Urease Inhibition
Compounds derived from 4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol have been evaluated for their anti-proliferative and urease inhibitory activities. One particular derivative displayed notable effectiveness as a urease inhibitor, and other compounds in the series showed promising anti-proliferative properties (Ali et al., 2022).
Eigenschaften
IUPAC Name |
4-methyl-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-8-3-5-9(6-4-8)15-7-10-12-13-11(16)14(10)2/h3-6H,7H2,1-2H3,(H,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGSEVWOQOHWGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NNC(=S)N2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354641 |
Source


|
| Record name | 4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |
CAS RN |
309726-20-3 |
Source


|
| Record name | 4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50354641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

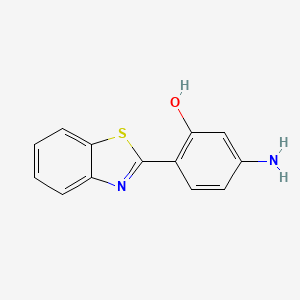

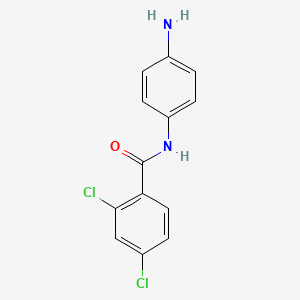
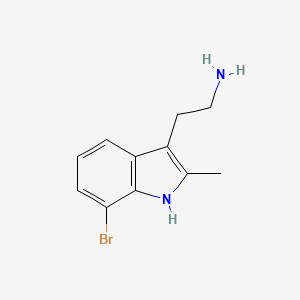
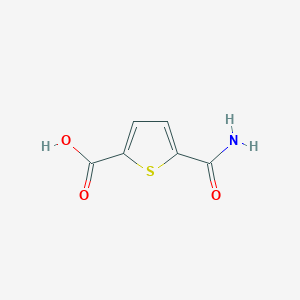
![2-amino-N-phenyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B1269602.png)
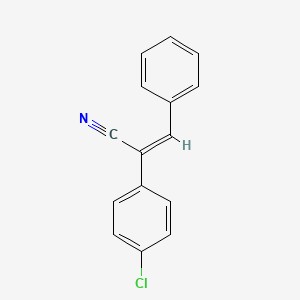
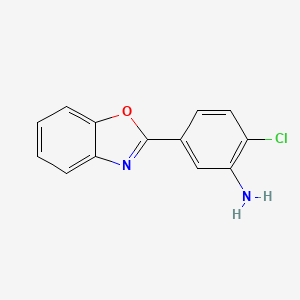
![4-[1,1'-Biphenyl]-4-yl-2-pyrimidinamine](/img/structure/B1269607.png)
![ethyl 2-amino-1-(2-hydroxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B1269608.png)

